molecular formula C10H16N2O2 B13053395 Tert-butyl (R)-2-(cyanomethyl)azetidine-1-carboxylate

Tert-butyl (R)-2-(cyanomethyl)azetidine-1-carboxylate

Cat. No.: B13053395
M. Wt: 196.25 g/mol
InChI Key: JCFPLUGJQHTYDQ-QMMMGPOBSA-N
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Description

Tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles The compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate typically involves the reaction of an azetidine derivative with tert-butyl chloroformate and a cyanomethylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carboxylate ester. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production methods for tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyanomethyl group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of the cyanomethyl group allows for interactions with nucleophilic sites on proteins, while the tert-butyl group provides steric hindrance that can influence binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ®-2-(aminomethyl)azetidine-1-carboxylate
  • Tert-butyl ®-2-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl ®-2-(methyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to other similar compounds. The cyanomethyl group can participate in a variety of chemical reactions, making the compound versatile for synthetic applications. Additionally, the tert-butyl group provides steric protection, enhancing the stability of the compound under various conditions.

Biological Activity

Tert-butyl (R)-2-(cyanomethyl)azetidine-1-carboxylate is a synthetic organic compound characterized by its azetidine ring structure, which contributes to its unique chemical properties and potential biological applications. This compound has garnered interest in medicinal chemistry due to its structural features and the presence of both tert-butyl and cyanomethyl substituents, which may influence its biological activity.

  • Molecular Formula : C10_{10}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : 196.25 g/mol
  • Structure : The compound features a four-membered cyclic amine (azetidine) with a tert-butyl group and a cyanomethyl group, which are known to enhance lipophilicity and modulate biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the use of environmentally friendly solvents and mild conditions to optimize yield while minimizing waste. Recent advancements in green chemistry have made these processes more efficient and sustainable.

Biological Activity

Research into the biological activity of this compound suggests potential interactions with various biological targets, including enzymes and receptors. These interactions may lead to therapeutic effects, making the compound a candidate for further investigation in drug development.

The mechanism of action involves binding to specific molecular targets, which can modulate their activity. This modulation can influence various biological pathways, potentially leading to therapeutic outcomes in conditions such as cancer or neurological disorders.

Interaction Studies

Several studies have focused on the interaction of this compound with biological targets:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : The compound's structural features may allow it to act as a modulator of certain receptors, influencing signaling pathways critical for cell proliferation and survival.
  • Anticancer Activity : Preliminary studies have shown that derivatives of azetidine compounds exhibit anticancer properties by inducing apoptosis in cancer cells, suggesting that this compound could have similar effects.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl 3-cyanoazetidine-1-carboxylateC9_{9}H14_{14}N2_{2}O2_{2}Lacks the cyanomethyl group; different position of cyano
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateC10_{10}H18_{18}N2_{2}O2_{2}Contains an amino group instead of cyano
(R)-tert-butyl 3-cyanopyrrolidine-1-carboxylateC10_{10}H16_{16}N2_{2}O2_{2}Pyrrolidine ring instead of azetidine

Toxicity and Safety Profile

The compound is noted for its acute toxicity if ingested or inhaled. Safety assessments are crucial for any potential therapeutic applications, necessitating thorough toxicological studies to establish safe dosage levels.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

tert-butyl (2R)-2-(cyanomethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-5,7H2,1-3H3/t8-/m0/s1

InChI Key

JCFPLUGJQHTYDQ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CC#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC#N

Origin of Product

United States

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